1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one
Description
The compound 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one is a pyrazole-based derivative characterized by a 3,5-dimethylpyrazole core substituted with a 4-chlorophenylsulfanyl group at the 4-position and a 4-methylphenoxy ethanone moiety. Its molecular formula is C₂₁H₂₀ClN₂O₂S, with a molecular weight of 409.91 g/mol. The sulfanyl (-S-) and phenoxy (-O-) groups contribute to its lipophilicity (estimated logP ~4.5), suggesting moderate membrane permeability.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-4-8-17(9-5-13)25-12-19(24)23-15(3)20(14(2)22-23)26-18-10-6-16(21)7-11-18/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXNLHRENTTYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by the introduction of the 4-methylphenoxy group through an etherification reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted pyrazoles can inhibit the growth of various bacterial strains and fungi. The presence of the (4-chlorophenyl)sulfanyl group enhances this activity by potentially increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Effects
Pyrazole derivatives have been investigated for their anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Experimental data from similar compounds indicate that modifications in the pyrazole ring can lead to varying degrees of COX inhibition .
Anticancer Activity
Emerging studies have focused on the anticancer properties of pyrazole derivatives. Compounds with similar structures have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The sulfanyl group may contribute to these effects by interacting with cellular signaling pathways involved in cancer progression .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of substituted pyrazoles, one derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial membrane integrity, leading to cell lysis .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of a related pyrazole derivative revealed its ability to suppress pro-inflammatory cytokines in vitro. This study utilized human macrophage cell lines treated with lipopolysaccharides (LPS) to simulate an inflammatory response. The results indicated a marked reduction in TNF-alpha and IL-6 levels upon treatment with the compound .
Case Study 3: Anticancer Properties
Research conducted on a series of pyrazole-based compounds highlighted their potential as anticancer agents. One study reported that a derivative similar to the target compound inhibited cell growth in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests that structural modifications can enhance anticancer efficacy .
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Notes:
- logP Trends: The target compound’s higher logP compared to Analog 3 suggests enhanced lipophilicity due to the 4-methylphenoxy group.
Biological Activity
The compound 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of the compound involves a multi-step process. It is typically synthesized from the reaction of 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with anhydrous sodium acetate in boiling ethanol. The resulting product is then crystallized from dimethylformamide, yielding colorless crystals with a melting point of 238–240 °C .
Antibacterial Activity
Recent studies have demonstrated that compounds similar to the target compound exhibit significant antibacterial properties. For instance, derivatives containing the 1,3,4-oxadiazole moiety have shown moderate to strong activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis. The effectiveness is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the target bacteria.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Other strains | Varies |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. Notably, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. The following table summarizes the enzyme inhibition data for several synthesized derivatives:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 21.25 |
| Compound E | Urease | 2.14 |
These values suggest that certain derivatives may serve as effective inhibitors, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .
The mechanism by which these compounds exert their biological effects often involves interaction with specific proteins or enzymes within bacterial cells or human systems. Molecular docking studies have indicated that these compounds can bind effectively to target sites on enzymes or receptors, disrupting normal function and leading to antibacterial or inhibitory effects .
Study 1: Antibacterial Screening
A study published in December 2020 evaluated a series of pyrazole derivatives for their antibacterial activity. Among these, several compounds exhibited strong inhibition against Salmonella typhi, with IC50 values significantly lower than that of standard drugs used in treatment .
Study 2: Enzyme Inhibition Assessment
Another study investigated the enzyme inhibition properties of various pyrazole derivatives. The results indicated that certain compounds had potent inhibitory effects on both AChE and urease, suggesting their potential utility in pharmacological applications related to neurodegenerative diseases and urinary disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
